2-(2,5-Dimethylphenyl)nicotinic acid
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Overview
Description
2-(2,5-Dimethylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a nicotinic acid moiety substituted with a 2,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)nicotinic acid typically involves the reaction of 2,5-dimethylphenylboronic acid with nicotinic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(2,5-Dimethylphenyl)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Drug Discovery: The compound serves as a building block for the synthesis of potential drug candidates.
Material Synthesis: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in various biological processes. For example, nicotinic acid derivatives are known to interact with the niacin receptor, which plays a role in lipid metabolism and cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)nicotinic acid
- 2-(3,5-Dimethylphenyl)nicotinic acid
- 2-(2,6-Dimethylphenyl)nicotinic acid
Uniqueness
2-(2,5-Dimethylphenyl)nicotinic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-6-10(2)12(8-9)13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOBZTVIBULKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660486 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225508-46-2 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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